MOJBKWAKHXFXPN-VPXNCGAOSA-N
Description
The compound with the identifier MOJBKWAKHXFXPN-VPXNCGAOSA-N is a nitro-substituted aromatic derivative, likely containing a benzene ring functionalized with a nitro group (-NO₂) and additional substituents such as methyl or hydroxyl groups based on structural analogs described in the literature . This compound belongs to a class of aromatic nitro compounds, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Key inferred properties:
- Stereochemistry: Likely chiral due to the InChIKey’s stereodescriptor (VPXNCGAOSA).
- Synthetic relevance: May be synthesized via electrophilic aromatic substitution or reduction pathways, as noted for analogous nitroaromatics .
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.471 |
InChI |
InChI=1S/C23H27NO5/c1-24-10-9-22-17-13-5-6-15(26-2)18(17)29-20(22)23(28-4)8-7-21(22,16(24)11-13)12-14(23)19(25)27-3/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16?,20+,21?,22?,23-/m0/s1 |
InChI Key |
MOJBKWAKHXFXPN-VPXNCGAOSA-N |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MOJBKWAKHXFXPN-VPXNCGAOSA-N with structurally related compounds based on functional groups, reactivity, and synthetic methods derived from the evidence :
| Property | This compound | nNITNnaMNHo (Analog 1) | ΦeHaMNH (Analog 2) | 5,5-AN3TNn6ap6NTypOBag (Analog 3) |
|---|---|---|---|---|
| Core structure | Nitroaromatic with chiral centers | Nitroaromatic, no stereochemistry | Benzene with sulfonic acid group | Diazonium/tetrazole hybrid |
| Functional groups | -NO₂, -CH₃, -OH (inferred) | -NO₂, -NH₂ | -SO₃H, -Cl | -N₃, -NO₂ |
| Solubility | Low in water (typical nitroaromatics) | Moderate (due to -NH₂) | High (sulfonic acid enhances H₂O solubility) | Low (nonpolar tetrazole) |
| Reactivity | Electrophilic substitution resistant | Reduces to amine under H₂/Pd | Acid-catalyzed sulfonation | Explosive (diazo group instability) |
| Synthetic method | Nitration of pre-functionalized aryl precursors | Direct nitration of aniline | Sulfonation of chlorobenzene | Diazotization of nitroaniline |
| Applications | Pharmaceutical intermediates | Dye precursors | Detergent additives | Energetic materials |
Key Findings:
Functional group impact :
- This compound ’s stereochemistry distinguishes it from simpler nitroaromatics like nNITNnaMNHo , which lack chiral centers. This property may enhance its utility in asymmetric catalysis or chiral drug synthesis .
- Compared to ΦeHaMNH , which contains a sulfonic acid group, This compound is less water-soluble but more thermally stable due to the absence of acidic protons .
Reactivity contrasts :
- Unlike 5,5-AN3TNn6ap6NTypOBag , which is prone to explosive decomposition, This compound is likely safer to handle under standard conditions, aligning with typical nitroaromatic stability .
- Reduction pathways for This compound may yield chiral amines, whereas nNITNnaMNHo produces simpler aromatic amines .
Synthetic challenges :
- The stereoselective synthesis of This compound requires chiral catalysts or resolving agents, unlike the straightforward nitration used for nNITNnaMNHo .
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